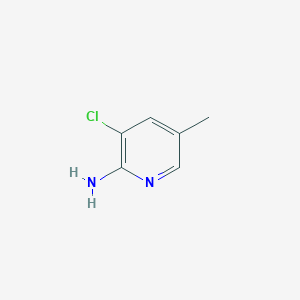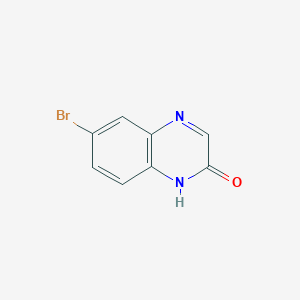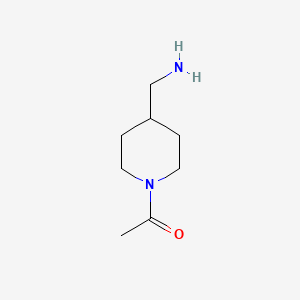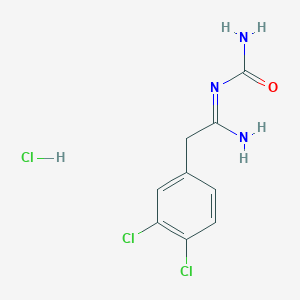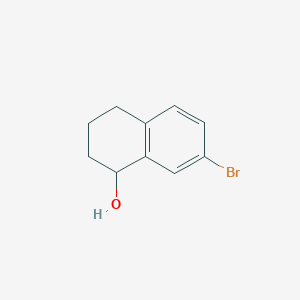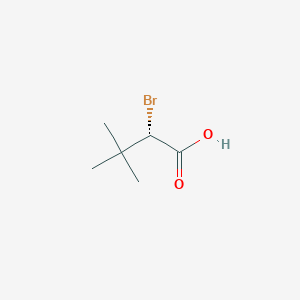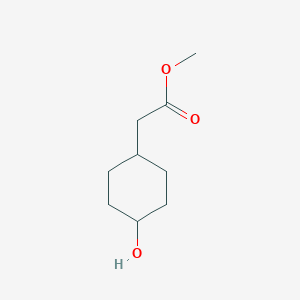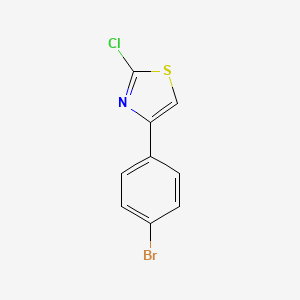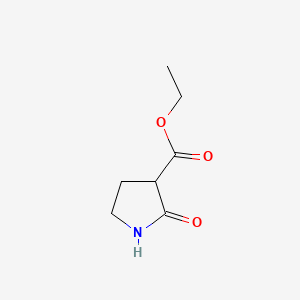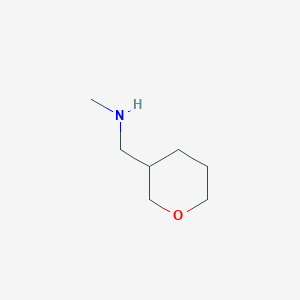
4-Methoxy-3-nitrobenzyl bromide
Overview
Description
4-Methoxy-3-nitrobenzyl bromide is an organic compound with the molecular formula C8H8BrNO3. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a bromomethyl group (-CH2Br). This compound is commonly used as a reagent in organic synthesis, particularly for introducing methoxy and nitro functionalities into various molecules .
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-3-nitrobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks the carbon at the benzylic position. At the same time, the bromine atom is released, forming a bromide anion . This reaction is a concerted mechanism, meaning it occurs in a single step without any intermediates .
Biochemical Pathways
It is known that the compound can participate in reactions leading to the formation of benzyloxybenzaldehyde derivatives . These derivatives can be further reacted to form benzofuran derivatives , which are key structural subunits in many naturally occurring compounds with biological activities .
Pharmacokinetics
For instance, its predicted boiling point is approximately 353.7°C at 760 mmHg , suggesting that it is relatively stable under normal conditions. Its predicted density is approximately 1.6 g/cm³ , which may influence its distribution in the body.
Result of Action
The result of the action of this compound is the formation of new compounds through nucleophilic substitution at the benzylic position . This can lead to the creation of a variety of derivatives, including benzyloxybenzaldehydes and benzofurans , which have potential applications in biochemical research and the synthesis of biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the nature of the nucleophile and the solvent used . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-nitrobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This compound is known to react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds . These interactions can alter the structure and function of proteins, affecting their activity and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . This compound can also induce oxidative stress in cells, resulting in the activation of stress response pathways . Additionally, this compound can impact cell proliferation and apoptosis, depending on the concentration and exposure time .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions . This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . For example, it can inhibit proteases by reacting with the thiol groups in their active sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, this compound can modulate cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . These dosage effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, resulting in the formation of adducts and potential toxicity . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and organelles . This compound can also be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in certain cellular compartments . The distribution of this compound within cells can influence its biological activity and effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-nitrobenzyl bromide typically involves the bromination of 4-methoxy-3-nitrotoluene. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light irradiation . The reaction proceeds via a free-radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves careful control of reaction conditions, such as temperature and light exposure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitrobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a formyl group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of 4-methoxy-3-aminobenzyl bromide.
Oxidation: Formation of 4-methoxy-3-nitrobenzaldehyde.
Scientific Research Applications
4-Methoxy-3-nitrobenzyl bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Comparison with Similar Compounds
4-Methoxybenzyl bromide: Lacks the nitro group, making it less reactive towards nucleophiles.
3-Nitrobenzyl bromide: Lacks the methoxy group, resulting in different electronic properties and reactivity.
4-Methoxy-3-nitrobenzaldehyde: Contains an aldehyde group instead of a bromomethyl group, leading to different chemical behavior.
Uniqueness: 4-Methoxy-3-nitrobenzyl bromide is unique due to the combination of methoxy and nitro groups on the benzene ring, along with the bromomethyl group. This unique structure allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNURTUGHOTMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468897 | |
| Record name | 4-Methoxy-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61010-34-2 | |
| Record name | 4-Methoxy-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
